4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazines with malononitrile derivatives. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or water, with the addition of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of protein kinases, which are involved in various signaling pathways related to cell growth and survival . By binding to the active site of these enzymes, the compound can modulate their activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-1-(4-fluorophenyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-10(13)11(6-12)14-15/h2-5,7H,13H2,1H3 |
InChI Key |
MWWONLWVDQORNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C#N)N |
Origin of Product |
United States |
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